Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-19-14(18)10-6-13(11(16)7-12(10)17)20-9-4-2-8(15)3-5-9/h2-7H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJBCRNYOKUEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, featuring both amino and fluorinated groups, allows it to interact with various biological targets, making it a subject of extensive research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{15}H_{14}F_2N_O_3. The compound consists of:
- Amino Group : Enhances binding to biological targets.
- Fluorinated Phenoxy Moiety : Increases lipophilicity and alters pharmacokinetic properties.
- Methyl Ester Group : Influences solubility and stability.
These structural features contribute to its biological activity by facilitating interactions with enzymes, receptors, and other biomolecules.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity. For example, it may interact with kinases or phosphatases involved in cellular signaling pathways.
- Receptor Binding : The compound's structure allows it to bind to various receptors, influencing physiological responses. This includes potential applications in targeting cancer pathways or metabolic disorders .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities in vitro, suggesting its utility in treating infections caused by resistant strains .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A notable study explored the anticancer effects of this compound in human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis. The study concluded that further investigation into its efficacy in vivo is warranted .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) were determined to be below 50 µg/mL, showcasing its potential as a therapeutic agent against infections caused by these pathogens .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate has been investigated for its potential anticancer effects. Studies have shown that fluorinated compounds can enhance the biological activity of drugs due to their ability to modify metabolic pathways and improve binding affinity to biological targets. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further exploration in cancer therapy.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This suggests that this compound may serve as a lead compound for developing new anticancer therapies.
Enzyme Inhibition Studies
Biochemical Applications
The compound is also used in enzyme inhibition studies, particularly focusing on its interactions with various enzymes involved in metabolic pathways. Fluorinated compounds like this compound often exhibit unique properties that can be exploited to modulate enzyme activity.
Data Table: Enzyme Inhibition Potency
Agrochemical Development
Pesticide Formulation
this compound is being explored as an intermediate in the synthesis of novel agrochemicals. The incorporation of fluorine into pesticide molecules can enhance their efficacy and stability, making them more effective against pests while potentially reducing environmental impact.
Case Study: Pesticide Efficacy
Research has indicated that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Field trials demonstrated a marked reduction in pest populations when treated with formulations containing this compound.
Material Science Applications
Polymer Synthesis
In material science, this compound can serve as a monomer for synthesizing polymers with enhanced thermal and chemical stability. The incorporation of fluorinated groups into polymer chains can impart unique properties such as hydrophobicity and resistance to solvents.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Water Contact Angle (°) |
|---|---|---|
| Fluorinated Polymer A | 300 | 120 |
| Fluorinated Polymer B | 320 | 115 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
